While a precise mechanism of action for N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine is not described in the provided papers, its structural similarity to other quinazoline derivatives suggests possible mechanisms:* Kinase Inhibition: Quinazolines are known to inhibit various protein kinases, enzymes that regulate crucial cellular processes. This compound might target specific kinases involved in cell growth, proliferation, or survival. []* Receptor Interaction: The compound may interact with specific cellular receptors, modulating downstream signaling pathways and ultimately impacting cellular behavior. []
Applications
Oncology: Given the established role of quinazoline derivatives in cancer research, this compound could be investigated for its potential anti-tumor activity against various cancer cell lines. [] [] This might involve studies on cell viability, apoptosis induction, cell cycle arrest, and investigation into its effects on specific molecular targets within cancer cells.
Inflammatory Diseases: Some quinazolines possess anti-inflammatory properties. Researchers could explore if this compound exerts similar effects and evaluate its potential for treating conditions like arthritis or inflammatory bowel disease. []
Related Compounds
Gefitinib
Compound Description: Gefitinib (N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is a tyrosine kinase inhibitor used as a targeted therapy for non-small cell lung cancer (NSCLC) that harbors specific mutations in the epidermal growth factor receptor (EGFR) gene, such as the L858R mutation. It works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling pathways involved in tumor cell growth and proliferation [].
Relevance: Gefitinib and the target compound, N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine, share a core quinazoline scaffold. This structural similarity suggests potential similarities in their binding affinities and inhibitory activities against tyrosine kinases, although their specific targets and potency may differ due to variations in their substituents [].
Erlotinib
Compound Description: Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is another tyrosine kinase inhibitor prescribed for patients with advanced NSCLC whose tumors express EGFR mutations. Like Gefitinib, Erlotinib competitively binds to the ATP-binding site of EGFR tyrosine kinase, preventing receptor activation and tumor cell proliferation [].
Relevance: Similar to Gefitinib, Erlotinib shares the foundational quinazoline ring system with N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. This common structural feature points towards potential overlap in their mechanisms of action and interactions with tyrosine kinases, although their specificities and potencies may vary based on their distinct chemical modifications [].
V1801
Compound Description: V1801 (N-(2-bromo-5-(trifluoromethyl) phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine), a novel gefitinib analog, demonstrates promising activity against NSCLC cells harboring the T790M EGFR mutation, which commonly confers resistance to first-generation EGFR inhibitors. V1801 exhibits moderate EGFR kinase inhibitory activity but induces apoptosis in resistant cells primarily by upregulating the pro-apoptotic protein Noxa [].
Relevance: V1801's design is based on the structure of Gefitinib, sharing the key quinazoline core, which is also present in N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. This structural similarity indicates a potential common binding site on EGFR and related kinases, although variations in their substituents contribute to differences in their overall binding affinities, selectivities, and downstream biological effects. While V1801 and N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine might not share the same primary mechanism of action against cancer cells, their structural resemblance suggests potential overlapping effects on EGFR signaling pathways [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Molsidomine is an orally active, long-acting vasodilator, which belongs to the class of medications known as syndnones. Interestingly, it is being studied as being a preventive measure in cerebral infarction. A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.
Yamogenin is a triterpenoid. Yamogenin is a natural product found in Dioscorea collettii, Solanum violaceum, and other organisms with data available. See also: Dioscorea polystachya tuber (part of).
Neoeriocitrin is a flavanone glycoside that is eriodictyol substituted by a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a plant metabolite. It is a neohesperidoside, a disaccharide derivative, a trihydroxyflavanone, a flavanone glycoside and a member of 4'-hydroxyflavanones. It is functionally related to an eriodictyol. Neoeriocitrin is a natural product found in Pyrrosia serpens, Citrus hystrix, and other organisms with data available.
Approximate dimensions of crystal: 0.5cm × 0.5cm × 0.1-0.15 mm. Some variation in size may occur. Molybdenum disulfide is insoluble in water and dilute acids. Molybdenum disulfide is the inorganic compound with the formula MoS2. This black crystalline sulfide of molybdenum occurs as the mineral molybdenite. It is the principal ore from which molybdenum metal is extracted.